molecular formula C19H22N8 B2716533 3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2415563-11-8

3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2716533
CAS No.: 2415563-11-8
M. Wt: 362.441
InChI Key: JUBQBPAVKOEILY-UHFFFAOYSA-N
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Description

3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex heterocyclic compound that features a pyridazine core substituted with a pyrazole ring and a piperazine moiety linked to a cyclobutylpyrimidine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction with hydrazine.

    Substitution with Pyrazole: The pyridazine core is then functionalized with a pyrazole ring via a nucleophilic substitution reaction.

    Attachment of Piperazine: The piperazine moiety is introduced through a nucleophilic aromatic substitution reaction, often using a halogenated precursor.

    Cyclobutylpyrimidine Addition: Finally, the cyclobutylpyrimidine group is attached to the piperazine ring through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine moieties.

    Reduction: Reduction reactions can target the pyridazine ring, potentially leading to dihydropyridazine derivatives.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the pyridazine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogenated compounds, organolithium reagents, and Grignard reagents are employed under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduced forms of the pyridazine ring, leading to partially saturated derivatives.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Potential use in the development of novel materials with specific electronic or photonic properties.

Biology and Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biochemical Research: Used as a probe to study enzyme mechanisms and receptor interactions.

Industry

    Pharmaceuticals: Development of new drugs targeting specific diseases or conditions.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, and nucleic acids. The piperazine and pyrazole moieties are particularly important for binding to these targets, influencing biological pathways and processes. The exact mechanism involves modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
  • 3-[4-(6-cyclohexylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Uniqueness

The unique feature of 3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine lies in its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it potentially more selective and potent in its biological activities compared to its cyclopropyl and cyclohexyl analogs.

Properties

IUPAC Name

3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8/c1-3-15(4-1)16-13-19(21-14-20-16)26-11-9-25(10-12-26)17-5-6-18(24-23-17)27-8-2-7-22-27/h2,5-8,13-15H,1,3-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBQBPAVKOEILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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